4-(1H-benzimidazol-2-yl)butanoic acid
Description
4-(1H-Benzimidazol-2-yl)butanoic acid is a heterocyclic carboxylic acid derivative featuring a benzimidazole moiety linked to a butanoic acid chain via the 2-position of the benzimidazole ring. This compound has garnered attention in medicinal and synthetic chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors. Its synthesis typically involves condensation reactions or alkaline hydrolysis of pyrrolidinone precursors. For example, refluxing ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate with hydrazine monohydrate yields the target compound with a 51% yield and a melting point of 166–167°C . The compound’s NMR spectra (¹H and ¹³C) confirm its open-chain structure, with characteristic signals for the carboxylic acid group (~173 ppm in ¹³C NMR) and benzimidazole protons .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-11(15)7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHBKJAJFVSOSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353847 | |
| Record name | 4-(1H-benzimidazol-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50365-32-7 | |
| Record name | 4-(1H-benzimidazol-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-1,3-benzodiazol-2-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-yl)butanoic acid typically involves the condensation of o-phenylenediamine with butanoic acid derivatives under acidic or basic conditions . One common method includes the reaction of o-phenylenediamine with butanoic acid in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid . The reaction mixture is heated to facilitate the formation of the benzimidazole ring, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzimidazol-2-yl)butanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under basic conditions.
Major Products Formed
Scientific Research Applications
4-(1H-benzimidazol-2-yl)butanoic acid has diverse scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(1H-benzimidazol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interfere with the formation of fungal hyphae, making them effective antifungal agents . Additionally, they can bind to tubulin proteins, disrupting microtubule assembly and inhibiting cell division . These interactions contribute to their anticancer and antimicrobial activities .
Comparison with Similar Compounds
Table 1: Key Properties of 4-(1H-Benzimidazol-2-yl)butanoic Acid and Analogues
Key Observations:
Substituent Effects on Yield and Stability :
- Electron-donating groups (e.g., methyl in 3a) improve synthetic yields (78%) compared to electron-withdrawing substituents (e.g., chloro in 3c: 48%) .
- Bulkier substituents (e.g., dual benzimidazole in Compound 16) reduce yield due to steric hindrance .
Thermal Stability :
- Decomposition at higher temperatures (e.g., 3b at 240°C) correlates with increased steric strain from substituents .
Spectral Differentiation :
Table 2: Functional Group Impact on Bioactivity
Key Insights:
- Carboxylic Acid vs. Hydrazide : Hydrazide derivatives (e.g., compounds 1–14) exhibit superior antibacterial activity due to improved membrane permeability .
- Ring-Opening vs. Cyclic Analogues: Open-chain derivatives (e.g., 3a–3c) show greater flexibility for target binding compared to cyclic pyrrolidinones (e.g., 2a–2c), which are conformationally restricted .
Physicochemical Property Analysis
Table 3: Comparative Physicochemical Data
*Calculated based on molecular formula C₁₁H₁₁N₂O₂.
Biological Activity
4-(1H-benzimidazol-2-yl)butanoic acid is a benzimidazole derivative with the molecular formula and a molecular weight of approximately 204.23 g/mol. This compound has garnered attention due to its potential pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects.
The biological activity of this compound is attributed to its interaction with various molecular targets within cells. These interactions can lead to significant alterations in cellular processes, including:
- Inhibition of Enzymatic Activity : The benzimidazole moiety is known to bind to enzymes, potentially inhibiting their function and affecting metabolic pathways.
- Induction of Apoptosis : Some studies suggest that this compound may induce programmed cell death in cancer cells, contributing to its anticancer properties .
- Antimicrobial Effects : The compound has shown efficacy against various microbial strains, indicating its potential as an antimicrobial agent.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of specific bacterial and fungal strains.
Anticancer Activity
The compound's anticancer potential has been highlighted in several studies. For example, it has been observed to be effective against different cancer cell lines, showcasing IC50 values in the low micromolar range .
Antiviral Properties
Benzimidazole derivatives have also been explored for their antiviral activities. Preliminary findings suggest that this compound may inhibit viral replication through various mechanisms.
Case Study 1: Antileishmanial Activity
A study focused on the antileishmanial activity of benzimidazole derivatives demonstrated that certain compounds exhibited potent effects against Leishmania species. While specific data for this compound was not detailed, its structural similarities suggest potential efficacy against these parasites .
Case Study 2: Antitumor Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Notable Biological Activities |
|---|---|---|
| This compound | Benzimidazole ring with butanoic acid chain | Antimicrobial, anticancer |
| Bendamustine | Alkylating agent derived from benzimidazole | Chemotherapy for lymphomas |
| 5-(1H-benzimidazol-2-yl)pentanoic acid | Longer carbon chain | Anticancer properties |
This comparison illustrates the unique characteristics of this compound while highlighting the diverse biological activities found within related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
